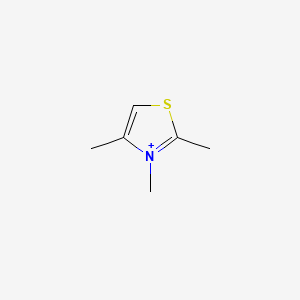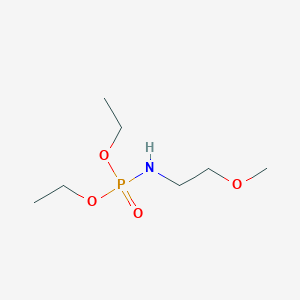
Diethyl(2-methoxyethyl)phosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(2-methoxyethyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group
Méthodes De Préparation
The synthesis of diethyl(2-methoxyethyl)phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of diethyl phosphoramidate with 2-methoxyethanol under controlled conditions. The reaction typically requires the presence of a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactions in specialized reactors to achieve high yields and purity.
Analyse Des Réactions Chimiques
Diethyl(2-methoxyethyl)phosphoramidate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphoramidates.
Applications De Recherche Scientifique
Diethyl(2-methoxyethyl)phosphoramidate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other organophosphorus compounds. In biology, it has been studied for its potential as a chemical warfare simulant and its interactions with biological molecules. In medicine, it is explored for its potential therapeutic applications, including as an antiviral and antitumor agent. Industrially, it is used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl(2-methoxyethyl)phosphoramidate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of stable phosphoryl bonds, which can alter the function of enzymes and other proteins. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Diethyl(2-methoxyethyl)phosphoramidate can be compared with other similar compounds, such as diethyl phosphoramidate and other phosphoramidates These compounds share similar chemical structures and properties but may differ in their reactivity and applications For example, diethyl phosphoramidate is commonly used as a reagent in organic synthesis, while other phosphoramidates may have specialized applications in bioconjugation and drug development
References
- Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates
- Diethyl phosphoramidate 98 1068-21-9 - MilliporeSigma
- The diverse pharmacology and medicinal chemistry of phosphoramidates
Propriétés
Numéro CAS |
33330-81-3 |
|---|---|
Formule moléculaire |
C7H18NO4P |
Poids moléculaire |
211.20 g/mol |
Nom IUPAC |
N-diethoxyphosphoryl-2-methoxyethanamine |
InChI |
InChI=1S/C7H18NO4P/c1-4-11-13(9,12-5-2)8-6-7-10-3/h4-7H2,1-3H3,(H,8,9) |
Clé InChI |
LHSSVARREDJSRF-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(NCCOC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14690633.png)
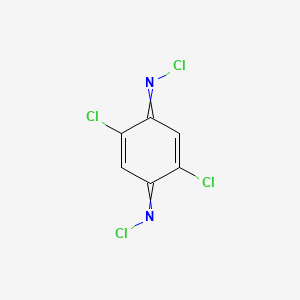
![Benzenesulfonic acid, 4-[4-[[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]methyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B14690638.png)
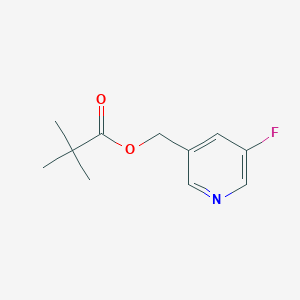
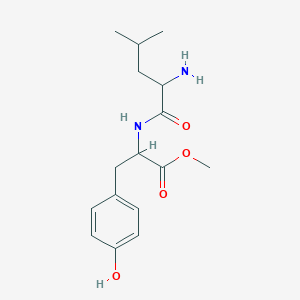
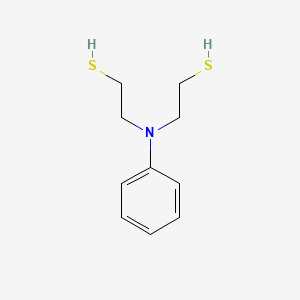
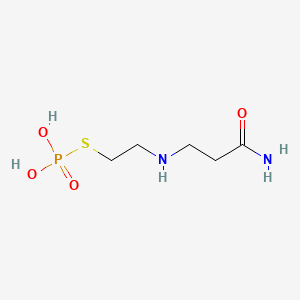
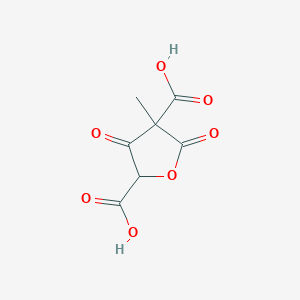
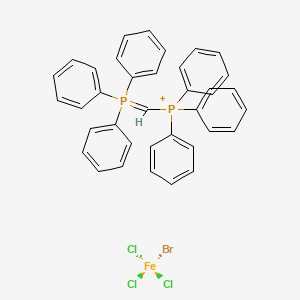
![5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14690680.png)
![Chromium, pentacarbonyl[1-(methylthio)ethylidene]-](/img/structure/B14690705.png)

